molecular formula C28H27N3O3S B2866042 N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894557-43-8

N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2866042
CAS No.: 894557-43-8
M. Wt: 485.6
InChI Key: RHAXUARXNBIHFJ-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide features a spiro[indoline-3,2'-thiazolidin] core substituted with two 3,4-dimethylphenyl groups and an acetamide moiety.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-17-9-11-21(13-19(17)3)29-25(32)15-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)16-35-28)22-12-10-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXUARXNBIHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N2O3S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A0.84COX-2 inhibition
Compound B18.59Prostaglandin release inhibition
N-(3,4-dimethylphenyl)-2-(...)TBDTBD

2. Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro studies. It has shown potential in modulating pathways associated with cancer progression, particularly the WNT/β-catenin pathway. In studies involving HEK293 cells, it demonstrated an effective reduction in DVL-GFP recruitment with an EC50 of approximately 0.74 µM .

Case Study: Anticancer Activity Assessment
In a recent study evaluating the anticancer effects of related compounds, the analogs were tested against various cancer cell lines. The most potent compound exhibited an EC50 of 0.49 µM against the WNT pathway . This highlights the potential of N-(3,4-dimethylphenyl)-2-(...) in cancer therapeutics.

Table 2: Anticancer Activity Data

CompoundCell LineEC50 (µM)Observations
Compound AMDA-MB-2310.49 ± 0.11Significant inhibition
Compound BEU-1TBDModerate activity
N-(3,4-dimethylphenyl)-2-(...)TBDTBDTBD

The biological activity of N-(3,4-dimethylphenyl)-2-(...) is attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. For example:

  • COX Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX), leading to reduced inflammation.
  • WNT Pathway Modulation : By affecting β-catenin signaling, these compounds may alter cell proliferation and survival in cancerous tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide derivatives : Structural Differences: Replace the 3,4-dimethylphenyl groups with benzo[d]thiazol-thioether moieties. Compound 5d (with a bromophenyl substituent) showed the highest anti-inflammatory activity (IC₅₀ = 1.2 μM), while 5e (chlorophenyl) exhibited superior analgesic effects .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

  • Structural Differences : Substitutes the spirocyclic core with a simpler thiazol-acetamide scaffold and dichlorophenyl groups.
  • Impact : The dichlorophenyl groups introduce strong electronegativity, facilitating hydrogen bonding (N–H⋯N, R₂²(8) motif) and influencing crystal packing. This contrasts with the bulkier, hydrophobic 3,4-dimethylphenyl groups in the target compound, which may reduce polarity and alter solubility .

Physicochemical Properties

  • Crystallography : The dichlorophenyl analogue forms inversion dimers via N–H⋯N bonds, whereas the dimethylphenyl groups in the target compound may induce steric hindrance, reducing hydrogen-bonding capacity and altering crystal morphology .

Data Table: Key Comparisons

Compound Core Structure Substituents Biological Activity Notable Properties
N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-...acetamide (Target) Spiro[indoline-3,2'-thiazolidin] 3,4-Dimethylphenyl Inferred anti-inflammatory/antimicrobial High hydrophobicity, steric bulk
Compound 5d Spiro[indoline-3,2'-thiazolidin] Benzo[d]thiazol-thioether Anti-inflammatory (IC₅₀ = 1.2 μM) Enhanced π-π stacking, electron-withdrawing
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-acetamide 3,4-Dichlorophenyl Structural ligand, antibacterial Strong hydrogen bonding, polar crystal packing

Discussion

The target compound’s 3,4-dimethylphenyl substituents distinguish it from chloro- or heterocyclic-substituted analogues. While these groups may reduce polarity and hydrogen-bonding efficiency compared to dichlorophenyl derivatives , they could improve pharmacokinetic properties (e.g., bioavailability) due to increased lipophilicity. Further studies are needed to elucidate its exact biological profile and optimize substituents for target selectivity.

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